molecular formula C9H16O3 B13500560 [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers

[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers

Cat. No.: B13500560
M. Wt: 172.22 g/mol
InChI Key: HXFFDDLTJYMDMF-IEESLHIDSA-N
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Description

[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, mixture of diastereomers, is a complex organic compound characterized by its unique structure. This compound is notable for its hexahydrocyclopenta[d][1,3]dioxol ring system, which is fused with a methanol group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, each with distinct spatial arrangements of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by the introduction of the methanol group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of high-pressure and temperature conditions, along with specialized catalysts, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group into an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol lies in its specific stereochemistry and the presence of multiple diastereomers

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

[(3aR,6aS)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C9H16O3/c1-9(2)11-7-3-6(5-10)4-8(7)12-9/h6-8,10H,3-5H2,1-2H3/t6?,7-,8+

InChI Key

HXFFDDLTJYMDMF-IEESLHIDSA-N

Isomeric SMILES

CC1(O[C@@H]2CC(C[C@@H]2O1)CO)C

Canonical SMILES

CC1(OC2CC(CC2O1)CO)C

Origin of Product

United States

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